molecular formula C13H21NO4 B2901670 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid CAS No. 1875958-64-7

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid

Cat. No.: B2901670
CAS No.: 1875958-64-7
M. Wt: 255.314
InChI Key: AWMPQLIZWVXWTC-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[410]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[410]heptane-2-carboxylic acid is unique due to its specific substituents and the resulting chemical properties

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)6-4-5-8-7-9(8)13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMPQLIZWVXWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC2C1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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